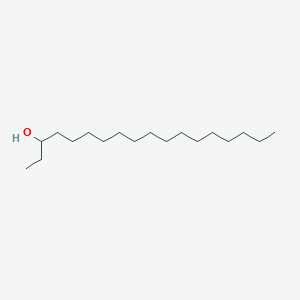

3-Octadecanol

Description

Contextualization within the Class of Fatty Alcohols

Fatty alcohols are a class of organic compounds that consist of a long aliphatic chain and a hydroxyl group. scielo.br They are generally characterized by a chain of at least six carbon atoms. hmdb.ca Fatty alcohols can be classified based on several criteria:

Chain Length: They typically have an even number of carbon atoms. 3-Octadecanol, with its 18 carbon atoms, is considered a long-chain fatty alcohol.

Saturation: The carbon chain can be saturated (containing only single bonds) or unsaturated (containing one or more double or triple bonds). This compound is a saturated fatty alcohol, meaning its carbon chain is fully hydrogenated.

Hydroxyl Group Position: The position of the -OH group determines whether the alcohol is primary, secondary, or tertiary.

Primary Alcohols: The hydroxyl group is attached to a terminal carbon atom (the C1 position). The most common fatty alcohols, such as cetyl alcohol and stearyl alcohol (1-octadecanol), are primary alcohols. plantprotection.pl

Secondary Alcohols: The hydroxyl group is attached to a non-terminal carbon atom. This compound falls into this category, as its hydroxyl group is located on the third carbon of the octadecane (B175841) chain. restek.com

This structural distinction as a secondary alcohol differentiates this compound from the more prevalent and extensively researched 1-octadecanol. plantprotection.pl

Structure

3D Structure

Properties

CAS No. |

111897-18-8 |

|---|---|

Molecular Formula |

C18H38O |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

octadecan-3-ol |

InChI |

InChI=1S/C18H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)4-2/h18-19H,3-17H2,1-2H3 |

InChI Key |

WDUMAPVMFPPSOU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(CC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC)O |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of 3 Octadecanol

Biosynthetic Pathways and Metabolic Interconversions

Enzymatic Fatty Acid Alcohol Ester-Synthesizing Activity

The formation of esters from fatty alcohols like 3-octadecanol is a significant biochemical process, often catalyzed by enzymes. This enzymatic synthesis offers a pathway for the biogenesis of various fatty acid esters under specific and controlled conditions. The primary enzymes involved in this process are lipases, which can catalyze esterification reactions, forming an ester from a fatty acid and an alcohol, or through alcoholysis, where the alcohol moiety of an existing ester is exchanged. dss.go.thresearchgate.net

The advantages of enzymatic esterification include high selectivity (regioselectivity and enantioselectivity) and the ability to perform reactions under milder temperature and pressure conditions compared to chemical synthesis. researchgate.net While many studies focus on primary alcohols, the enzymatic esterification of secondary alcohols, such as this compound, is a subject of scientific investigation. researchgate.net

Research Findings on Enzymatic Ester Synthesis

Detailed research into the enzymatic synthesis of fatty acid alcohol esters has identified several key factors that influence the reaction's efficiency and equilibrium. Lipoprotein lipase (B570770) (LPL) is one such enzyme characterized for its fatty acid alcohol ester-synthesizing activity. nih.gov Studies using bovine milk LPL have shown that these esters are synthesized in a dose- and time-dependent manner when a triacylglycerol is incubated with a fatty alcohol. nih.gov

The efficiency of this synthesis is heavily dependent on the chain length of the fatty alcohol substrate. Key findings indicate:

Effect of Alcohol Chain Length: Fatty acid alcohol esters are more readily synthesized from trioleoylglycerol when the fatty alcohols have acyl chains longer than dodecanol (B89629) (a 12-carbon alcohol). nih.gov Synthesis rates decrease with alcohols shorter than decanol. nih.gov As an 18-carbon alcohol, this compound falls into the category of long-chain alcohols for which synthesis is favored.

Influence of pH: The pH of the reaction medium significantly affects the equilibrium between ester formation and hydrolysis. When using LPL with long-chain fatty alcohols, the equilibrium favors ester formation at a pH below 7.0. nih.gov This ratio shifts sharply away from ester formation at alkaline pH levels (above 8.0). nih.gov

Nature of Acyl Donor: The enzymatic reaction can utilize different sources for the fatty acid component (acyl donor). Both free fatty acids, such as oleic acid, and more complex lipids like trioleoylglycerol can act as effective acyl donors for the synthesis of fatty acid alcohol esters in the presence of lipases. nih.gov

Enzyme Specificity: Various lipases exhibit the ability to synthesize esters. Besides LPL, lipases from microorganisms such as Mucor miehei and Candida antarctica are widely used. dss.go.thresearchgate.netmdpi.com Notably, research has shown that Mucor miehei lipase can effectively catalyze ester synthesis with various alcohol substrates, including secondary alcohols like 2-ethylhexanol, which supports the principle of enzymatic esterification for other secondary alcohols like this compound. researchgate.net

The data below summarizes the conditions and findings from relevant enzymatic synthesis studies.

Table 1: Factors Influencing Enzymatic Synthesis of Fatty Acid Alcohol Esters

| Factor | Enzyme Studied | Substrates | Key Findings |

|---|---|---|---|

| Alcohol Chain Length | Lipoprotein Lipase (LPL) | Trioleoylglycerol and various fatty alcohols | Synthesis is favored with fatty alcohols having acyl chains longer than dodecanol. nih.gov |

| Reaction pH | Lipoprotein Lipase (LPL) | Oleic acid and long-chain fatty alcohols | The equilibrium ratio favors ester formation at pH < 7.0; the ratio decreases sharply at pH > 8.0. nih.gov |

| Acyl Donor | Lipoprotein Lipase (LPL) | Oleic acid or Trioleoylglycerol and Hexadecanol | Both free fatty acids and triacylglycerols can serve as effective acyl donors for ester synthesis. nih.gov |

| Enzyme Source | Mucor miehei Lipase | Various oils/fats and C4 to C18:1 alcohols | The lipase effectively produced alcohol esters in good yield via alcoholysis in a solvent-free medium. dss.go.th |

Advanced Synthetic Methodologies for 3 Octadecanol and Its Analogs

Chemical Synthesis Approaches

Traditional chemical synthesis offers robust and scalable methods for the production of 3-Octadecanol. These methods typically involve the transformation of precursor molecules such as fatty acids, ketones, and other alcohols through various reactions.

Hydrogenation of Precursor Fatty Acids or Derivatives (e.g., 3-Octadecenoic Acid)

The hydrogenation of unsaturated fatty acids or their esters is a common industrial route to produce fatty alcohols. sci-hub.stresearchgate.net This process involves the reduction of the carboxylic acid or ester functional group to an alcohol. For the synthesis of this compound, a precursor like 3-octadecenoic acid could theoretically be used. The process generally requires high-pressure hydrogenation over catalysts. wikipedia.org

Various catalysts are employed to facilitate this transformation, with copper-based catalysts being common for the hydrogenolysis of fatty acid methyl esters. researchgate.net The choice of catalyst is crucial for achieving high selectivity towards the desired fatty alcohol and minimizing side reactions. For instance, the selective hydrogenation of unsaturated fatty acids to unsaturated fatty alcohols requires more complex catalytic systems, often involving bimetallic catalysts or the addition of promoters to favor the hydrogenation of the carboxyl group over the carbon-carbon double bonds. sci-hub.st

Table 1: Catalysts in Fatty Acid and Ester Hydrogenation

| Catalyst Type | Precursor Example | Product | Reference |

|---|---|---|---|

| Copper-Chromite | Fatty Acid Methyl Esters | Fatty Alcohols | mdpi.com |

| Zinc-Chromium | Unsaturated Fatty Acids | Unsaturated Fatty Alcohols | google.com |

| Ni3Fe/TiO2 | Stearic Acid | Stearyl Alcohol | strath.ac.uk |

| Ru-Macho-BH | Myristyl Myristate | Myristyl Alcohol | rsc.org |

Reduction of Ketone Precursors (e.g., 3-Octadecanone)

Another significant synthetic route to this compound is the reduction of the corresponding ketone, 3-octadecanone (B102163). This transformation is a standard procedure in organic synthesis. A variety of reducing agents can be employed for this purpose, ranging from metal hydrides to catalytic hydrogenation.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for converting ketones to secondary alcohols. mdpi.com For industrial-scale production, catalytic hydrogenation using metal catalysts such as nickel, palladium, or platinum is also a viable option. The choice of reagent and reaction conditions can influence the yield and purity of the resulting this compound. An alternative, non-catalytic method involves using NaBH₄ supported on alumina (B75360) in the presence of methanol, which acts as a hydride and proton donor, respectively, to reduce fatty acid methyl esters to fatty alcohols with high selectivity. mdpi.com

Oxidation of Alcohols to Carbonyl Compounds in Synthetic Organic Chemistry

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry and represents the reverse reaction of the reduction described above. byjus.comwikipedia.org This process is crucial for the synthesis of ketone precursors like 3-octadecanone from this compound. A wide array of oxidizing agents can accomplish this conversion. libretexts.org

Commonly used reagents include chromium (VI)-based compounds like chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), and potassium dichromate. byjus.comlibretexts.orgchemguide.co.uk Milder and more selective methods such as the Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, or the Dess-Martin periodinane oxidation are also frequently employed, especially in laboratory settings. wikipedia.orgchemistryviews.org The selection of the oxidant depends on the substrate's sensitivity to reaction conditions and the desired scale of the reaction. masterorganicchemistry.com For instance, the Jones reagent is a strong oxidant that can be used for the oxidation of long-chain fatty alcohols. researchgate.net

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Common Name/System | Typical Application | Reference |

|---|---|---|---|

| CrO₃/H₂SO₄/acetone | Jones Oxidation | Oxidation to ketones | chemistryviews.org |

| Pyridinium Chlorochromate | PCC | Milder oxidation to ketones | libretexts.org |

| DMSO, (COCl)₂ | Swern Oxidation | Mild oxidation to ketones | chemistryviews.org |

| Dess-Martin Periodinane | DMP | Selective oxidation of alcohols | wikipedia.org |

| Potassium Permanganate | KMnO₄ | Strong oxidation | wikipedia.org |

Stereoselective Synthesis of 3-Hydroxy Fatty Alcohols and Derivatives

The synthesis of specific stereoisomers of 3-hydroxy fatty alcohols, such as this compound, is of significant interest, particularly for applications in pharmaceuticals and biologically active molecules. uwindsor.ca Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. york.ac.uk

Several strategies have been developed for the asymmetric synthesis of 3-hydroxy fatty acids and their derivatives. nih.gov One approach involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. For example, a magnesium-mediated aldol (B89426) reaction using a chiral auxiliary has been explored for the stereoselective synthesis of 3-hydroxy-methyl-icosanoate. unit.no Another method is organocatalysis, which employs small organic molecules as catalysts to induce chirality. nih.govmdpi.com For instance, an imidazolidinone catalyst can be used in an organocatalytic step to create the desired stereocenter. nih.gov These methods allow for the precise construction of chiral centers, which is essential for producing enantiomerically pure compounds. york.ac.uk

Green Chemistry and Biotechnological Production

In response to growing environmental concerns, green chemistry and biotechnology offer sustainable alternatives to traditional chemical synthesis for producing fatty alcohols. nih.govfrontiersin.org These approaches often utilize renewable feedstocks and operate under milder reaction conditions. nih.gov

Microbial Cell Factories for Fatty Alcohol Production

Metabolic engineering of microorganisms has emerged as a promising strategy for the production of fatty alcohols. bohrium.comoup.com By introducing and optimizing specific metabolic pathways in host organisms like Escherichia coli and Saccharomyces cerevisiae, it is possible to produce a range of fatty alcohols from renewable resources like glucose. nih.govfrontiersin.org

The core of this approach involves the expression of enzymes that can convert intermediates of the fatty acid synthesis pathway into fatty alcohols. frontiersin.org Two key enzyme classes are fatty acyl-CoA reductases (FARs) and carboxylic acid reductases (CARs). frontiersin.orgbohrium.com These enzymes can reduce fatty acyl-CoAs, fatty acyl-ACPs, or free fatty acids to their corresponding alcohols. frontiersin.org

Significant progress has been made in engineering microbial strains for enhanced fatty alcohol production. nih.gov This includes upregulating fatty acid biosynthesis, deleting competing metabolic pathways, and optimizing the expression of the fatty alcohol-producing enzymes. bohrium.com For example, in the oleaginous yeast Yarrowia lipolytica, expressing specific FAR genes from bumblebees has led to the production of long-chain fatty alcohols. frontiersin.org Despite these advancements, challenges such as low yields and the toxicity of the products to the microbial host still need to be addressed for commercial-scale production to be viable. oup.com

Utilization of Oleaginous Yeasts for Enhanced Yields

Oleaginous yeasts, such as Yarrowia lipolytica, Lipomyces starkeyi, and Rhodosporidium toruloides, are naturally adept at producing and storing large quantities of lipids, often exceeding 60% of their dry cell weight. nrel.govnih.gov This inherent metabolic flux towards fatty acid synthesis makes them exceptionally promising hosts for the production of fatty acid-derived oleochemicals, including this compound. The high availability of fatty acyl-CoA precursors can significantly enhance the yield of the target product compared to non-oleaginous yeasts like S. cerevisiae. nih.gov

The engineering strategy in oleaginous yeasts follows the same two-step pathway proposed for E. coli and S. cerevisiae: heterologous expression of an enzyme like OleA for 3-octadecanone synthesis, followed by the expression of a long-chain SADH for its reduction. The primary advantage of using oleaginous yeasts is the robust native supply of palmitoyl-CoA, a key precursor for 3-octadecanone synthesis via the OleA enzyme.

Significant progress has been made in engineering these yeasts for the production of long-chain primary fatty alcohols. For example:

Engineered Rhodosporidium toruloides expressing a fatty acyl-CoA reductase from Marinobacter aquaeolei produced over 8 g/L of C16-C18 fatty alcohols in a fed-batch bioreactor, the highest reported microbial titer for these compounds. nih.gov

Yarrowia lipolytica has been engineered to produce 5.8 g/L of total fatty alcohols directly from glucose in a bioreactor. nih.gov

Lipomyces starkeyi expressing the same reductase gene produced 770 mg/L of fatty alcohols in shake flask cultures. nrel.gov

These results highlight the immense capacity of oleaginous yeasts to channel carbon into long-chain aliphatic molecules. Furthermore, some yeasts, such as Candida maltosa, have been shown to possess endogenous pathways for metabolizing ketones via reduction to their corresponding secondary alcohols, indicating the presence of native keto reductases that could potentially be identified and overexpressed for this compound production.

Reported Titers of Long-Chain Primary Alcohols in Engineered Oleaginous Yeasts

| Host Organism | Key Engineering Strategy | Product | Titer | Cultivation Method |

| Rhodosporidium toruloides | Expression of M. aquaeolei FAR | C16-C18 fatty alcohols | >8 g/L | Fed-batch bioreactor |

| Yarrowia lipolytica | Expression of M. hydrocarbonoclasticus FAR | Total fatty alcohols | 5.8 g/L | Bioreactor |

| Lipomyces starkeyi | Expression of M. aquaeolei FAR | C16-C18 fatty alcohols | 770 mg/L | Shake flask |

| Yarrowia lipolytica | Expression of M. aquaeolei FAR | C16-C18 fatty alcohols | 167 mg/L | Shake flask |

This table is interactive. Click on the headers to sort the data.

The successful high-titer production of primary fatty alcohols provides a strong foundation for engineering these yeasts for this compound synthesis. By leveraging their powerful lipid metabolism and introducing the necessary enzymes for ketone formation and reduction, oleaginous yeasts stand out as a superior platform for achieving economically viable yields of this compound and its analogs.

Sophisticated Analytical and Spectroscopic Characterization of 3 Octadecanol

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of crystalline materials wikipedia.org. It operates by directing a beam of X-rays onto a sample, causing the rays to diffract in specific directions based on the arrangement of atoms within the crystal lattice wikipedia.org. The resulting diffraction pattern, characterized by the angles and intensities of the diffracted beams, serves as a unique fingerprint for a specific crystalline phase wikipedia.orgmdpi.comrigaku.com.

Studies on various long-chain alcohols, including isomers of octadecanol, have utilized Powder X-ray Diffraction (PXRD) to identify distinct crystalline forms. For instance, different crystal structures, such as monoclinic and orthorhombic forms, have been reported for octadecanol depending on crystallization conditions and substrates acs.org. These variations in crystalline packing are directly discernible through their unique XRD patterns.

Research Findings for 3-Octadecanol: Specific research findings detailing the crystalline structure and polymorphism of this compound via XRD were not identified in the reviewed literature. While general octadecanol studies provide insights into the application of XRD for long-chain alcohols, direct experimental data for the 3-isomer's lattice parameters or identified polymorphs using this technique remains elusive in the provided sources.

| Parameter Measured | Significance in Crystalline Structure/Polymorphism Studies | Example Data Type (General Long-Chain Alcohols) |

| Peak Position (2θ) | Relates to interplanar spacing (d-spacing) via Bragg's Law. Crucial for identifying crystal lattice. | d-spacings (e.g., 4.0 Å, 4.5 Å, 16.5 Å) whiterose.ac.uk |

| Peak Intensity | Proportional to the number of planes contributing to diffraction. Helps in structure determination and phase identification. | Relative intensities (e.g., strong, medium, weak) |

| Peak Shape/Width | Indicates crystallite size, strain, and degree of order. | Full Width at Half Maximum (FWHM) |

| Diffraction Pattern | Unique fingerprint for each crystalline phase/polymorph. | Characteristic set of 2θ values and intensities |

Investigation of Biological Activities and Biochemical Mechanisms in Non Human Systems

Roles in Interspecies Chemical Communication (e.g., Insect Defensive Secretions)

A comprehensive review of scientific literature did not yield specific studies identifying 3-Octadecanol as a component of insect defensive secretions or as a semiochemical (e.g., allomone, kairomone, or pheromone) involved in interspecies communication. wikipedia.orgncsu.eduuni-bayreuth.deeje.czresearchgate.netnih.govgriopro.com

Chemical communication in insects is a complex field involving a wide array of volatile and non-volatile compounds, including various alcohols, acids, esters, and terpenes, which are used to repel predators, attract mates, or signal alarm. ncsu.edunih.govearth.comsri.com While long-chain alcohols have been identified in the defensive secretions of some arthropods, research specifically documenting the presence or function of the this compound isomer is not available. eje.cz Future research in chemical ecology and entomology would be necessary to determine if this compound plays any role in these natural processes.

Impact on Lipid Metabolism in Cultured Cells (e.g., Keratinocytes)

There is a lack of specific research on the impact of this compound on lipid metabolism in cultured keratinocytes or other cell types. Scientific studies have explored the metabolism of other isomers, such as 1-octadecanol (stearyl alcohol), in keratinocytes, particularly in the context of genetic disorders like Sjögren-Larsson syndrome. nih.govnih.gov These studies demonstrate that fatty alcohols are actively metabolized and incorporated into various lipid classes, including fatty acids, triglycerides, wax esters, and alkyl-diacylglycerols. nih.govnih.govplu.mx However, equivalent metabolic studies utilizing the this compound isomer have not been found in the reviewed literature. Therefore, its specific metabolic pathways, rates of incorporation into complex lipids, and potential effects on cellular lipid homeostasis remain uncharacterized.

Potential Antimicrobial Effects in Microorganisms

Specific studies detailing the antimicrobial, antibacterial, or antifungal properties of pure this compound against various microorganisms are not prominently available in the scientific literature. Research into the antimicrobial effects of long-chain fatty alcohols has been conducted, often focusing on the 1-alkanol (n-alcohol) series. nih.govresearchgate.net

Applications of 3 Octadecanol in Advanced Materials Science and Biotechnology

Utilization in Advanced Surfactant and Emulsifier Systems

Functionality as a Phase Transfer Catalyst

3-Octadecanol has been identified as a compound that has found application as a phase transfer catalyst (PTC) in specific organic synthesis reactions. Research indicates its use in the synthesis of phenytoin (B1677684) and its derivatives ontosight.ai. Phase transfer catalysis is a technique that facilitates reactions between reactants located in different, immiscible phases (typically aqueous and organic) by employing a catalyst that can shuttle one of the reactants across the phase boundary biomedres.usfzgxjckxxb.com.

While the general principles of phase transfer catalysis involve accelerating reaction rates under mild conditions and improving product yield and selectivity by overcoming reactant immiscibility biomedres.usfzgxjckxxb.com, the specific mechanistic details or quantitative performance data for this compound as a phase transfer catalyst are not extensively detailed in the provided search results. The available information primarily states its use in the synthesis of phenytoin and its derivatives ontosight.ai, rather than providing in-depth research findings on its catalytic efficiency, turnover number, or comparative studies against other PTCs. Consequently, detailed research findings and data tables illustrating the performance of this compound in this capacity cannot be generated from the current information.

Environmental Fate and Ecological Implications of 3 Octadecanol

Environmental Pathways and Distribution

Once released into the environment, 3-Octadecanol is subject to various transport and transformation processes that determine its ultimate fate.

Long-chain fatty alcohols, including those with a C18 backbone like this compound, are generally recognized as being biodegradable. wikipedia.orgnih.gov In aquatic and terrestrial systems, microorganisms play a key role in the breakdown of these compounds. The process of biodegradation can lead to the complete mineralization of the alcohol or its assimilation into new biomass. rsc.org

Studies have shown that the rate of biodegradation is influenced by the chain length of the fatty alcohol. For instance, fatty alcohols with chain lengths up to C16 are often completely biodegraded within 10 days. wikipedia.org Those in the C16 to C18 range exhibit biodegradation rates from 62% to 76% over a 10-day period. wikipedia.org Chains longer than C18 tend to degrade more slowly, with approximately 37% degradation observed in the same timeframe. wikipedia.org Field data from wastewater treatment plants indicate a high removal efficiency, with 99% of C12–C18 fatty alcohols being removed. wikipedia.org While specific studies on this compound are limited, the data on C18 alcohols suggest it is readily biodegradable. nih.gov The structure of the molecule, such as branching, can also affect the degradation rate, with branched-chain compounds generally degrading more slowly than their straight-chain counterparts. rsc.org

Table 1: Biodegradation Rates of Fatty Alcohols by Chain Length

| Carbon Chain Length | Biodegradation Rate (in 10 days) | Reference |

|---|---|---|

| Up to C16 | Complete | wikipedia.org |

| C16 - C18 | 62% - 76% | wikipedia.org |

| > C18 | ~37% | wikipedia.org |

The partitioning behavior of this compound in soil and sediment is largely dictated by its hydrophobic nature. Long-chain alcohols exhibit a tendency to partition from water into sediment. wikipedia.org This is due to sorption processes, where the compound adheres to soil and sediment particles. The extent of sorption is a critical factor influencing the mobility and bioavailability of the chemical in the environment. usgs.gov

Ecotoxicological Considerations for Long-Chain Fatty Alcohols

The ecotoxicity of fatty alcohols is generally dependent on their chain length. Shorter-chain alcohols tend to have greater toxicity potential for aquatic organisms such as fish, invertebrates, and algae. wikipedia.org Conversely, longer-chain fatty alcohols, particularly those with C18 and longer chains, often show no toxicity to aquatic organisms, primarily due to their very low water solubility which limits the bioavailable concentration. wikipedia.orgnih.govresearchgate.net

For long-chain alcohols, the low water solubility often means that the concentrations required to elicit an acute toxic effect exceed the amount that can be dissolved in water. nih.govepa.gov An assessment under the Organisation for Economic Co-operation and Development (OECD) High Production Volume (HPV) chemicals program concluded that there were no unacceptable environmental risks identified for this category of chemicals. wikipedia.org Specifically for C18 alcohols, one study in aquatic vertebrates reported an LC50 value greater than 10,000 mg/L, indicating very low acute toxicity. epa.gov Another study with daphnids suggested potential toxicity for 1-octadecanol in the range of 1 to 3 mg/L in a 21-day test. oecd.org

Table 2: Ecotoxicity of Fatty Alcohols

| Organism | Chain Length | Toxicity Endpoint | Value | Reference |

|---|---|---|---|---|

| Aquatic Vertebrates | C18 | LC50 | > 10,000 mg/L | epa.gov |

| Daphnids | C18 (1-octadecanol) | 21-day toxicity | 1 - 3 mg/L | oecd.org |

Contribution to Natural Biogeochemical Cycles and Ecological Systems

Long-chain fatty alcohols like this compound are naturally occurring compounds. They are found in nature as components of waxes, which are esters of fatty acids and fatty alcohols, present in plants and animals. rsc.orgresearchgate.net For instance, 1-octadecanol has been identified as a plant, human, and algal metabolite. nih.gov These compounds play a role in various biological functions and are part of natural biogeochemical cycles.

In ecological systems, fatty alcohols can serve as biomarkers for organic matter sources in sediments. researchgate.net Their presence and distribution can provide insights into the types of organisms that have contributed to the organic matter in a particular environment. researchgate.net For example, they are known components of pheromone mixtures in various bumblebee species, playing a role in their chemical communication systems. frontiersin.org The natural occurrence and integration of these compounds into biological systems suggest that they are readily incorporated and cycled within ecosystems.

Future Research Trajectories and Emerging Opportunities for 3 Octadecanol

Elucidation of Undiscovered Biological Functions and Underlying Mechanisms

While 3-Octadecanol itself may not be as extensively studied for biological functions as some of its derivatives or related compounds like sphingosine, its structural features suggest potential roles. Related compounds, such as spisulosine (B1684007) ((2S,3R)-2-amino-3-octadecanol), have demonstrated potent cytotoxicity against various cancer cell lines researchgate.netgoogle.com.na. The presence of a long alkyl chain and a hydroxyl group can influence membrane interactions, protein binding, and cellular signaling pathways. Future research should focus on systematically investigating the biological activities of different stereoisomers of this compound. This includes exploring its potential as a modulator of lipid metabolism, its interactions with cellular membranes, and its role in signaling cascades. Techniques such as high-throughput screening, omics technologies (genomics, proteomics, metabolomics), and advanced microscopy can help identify novel biological functions and elucidate the underlying molecular mechanisms, potentially revealing therapeutic or biotechnological applications.

Optimization of Sustainable and Cost-Effective Biotechnological Production Pathways

The growing demand for sustainable chemical production necessitates the exploration of biotechnological routes for synthesizing this compound. Currently, chemical synthesis methods are prevalent ontosight.ai. However, future research should focus on optimizing microbial fermentation and enzymatic synthesis pathways. This involves identifying or engineering microorganisms (bacteria, yeast, or fungi) capable of producing this compound from renewable feedstocks like sugars or plant oils. Genetic engineering and metabolic pathway optimization can enhance product yield, titer, and productivity. Furthermore, the development of cell-free enzymatic systems using isolated enzymes could offer greater control and efficiency. Research into optimizing fermentation conditions (temperature, pH, nutrient availability, aeration) and downstream processing (extraction and purification) is critical to improve the cost-effectiveness and sustainability of biotechnological production, making it a viable alternative to chemical synthesis.

Exploration of Advanced Applications in Emerging Functional Materials and Bio-Interfaces

The amphiphilic nature of this compound, with its long hydrophobic tail and polar hydroxyl head, makes it a candidate for advanced applications in materials science and bio-interfaces. Beyond its traditional surfactant roles, future research can explore its incorporation into novel functional materials. This could include its use as a building block or modifier for polymers to impart specific properties such as hydrophobicity, self-assembly, or altered mechanical characteristics. Its potential in creating functional coatings, such as antimicrobial or anti-fouling surfaces, warrants investigation. Furthermore, its ability to interact with biological systems suggests applications in bio-interfaces, such as in drug delivery systems, biosensors, or as components in biomimetic materials. Research into its self-assembly behavior, film-forming properties, and compatibility with biological molecules will be key to unlocking these advanced applications.

Integration of Computational Chemistry and Predictive Modeling for Structure-Function Relationships

Computational chemistry and predictive modeling offer powerful tools to accelerate the discovery and optimization of this compound's properties and applications. Future research should leverage these techniques to establish robust structure-function relationships. Molecular dynamics simulations can provide insights into how different stereoisomers of this compound interact with biological membranes or other molecules. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity or material performance, aiding in the design of optimized derivatives. Predictive modeling can also be employed to screen potential applications, forecast physical properties, and guide the development of novel synthetic routes or biotechnological production strategies. By integrating computational approaches with experimental validation, researchers can gain a deeper understanding of this compound's behavior and efficiently identify promising avenues for future development.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3-Octadecanol in complex mixtures?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is a standard method. Use a C18 column and a mobile phase of acetonitrile/water (90:10 v/v) at 1.0 mL/min flow rate. Validate the method by comparing retention times and peak areas against a certified reference standard (e.g., USP-grade this compound). Ensure the absence of solvent interference by including a blank run .

- Key Parameters :

| Column Type | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 | Acetonitrile/Water (90:10) | 1.0 mL/min | UV (210 nm) |

Q. How can researchers ensure purity during the synthesis of this compound?

- Methodological Answer : Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 0.1 mmHg at 180–200°C) to separate this compound from isomers or byproducts. Confirm purity via gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) and electron ionization. Purity thresholds should align with pharmacopeial standards (≥90% by area normalization) .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Methodological Answer : Key properties include melting point (55–60°C), logP (7.2–7.5), and water solubility (<0.1 mg/L at 25°C). These parameters influence solvent selection (e.g., ethanol or hexane for dissolution) and storage conditions (air-tight containers at 4°C). Refer to analogous data for 1-Octadecanol (Table 2 in EPA reports) as a baseline, adjusting for structural differences .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct a meta-analysis using inclusion criteria such as:

- Test substance stability (e.g., no degradation during exposure periods).

- Measured concentrations (vs. nominal values) to account for solubility limits.

Exclude studies with unverified substance identity or unsuitable test methods (e.g., exceeding water solubility limits). For example, EPA excluded studies with unstable test substances (HERO IDs 4934169, 4949222) due to unreliable dose estimates .

Q. What strategies optimize systematic reviews of this compound’s biological effects?

- Methodological Answer : Use Boolean search terms in databases (e.g., Web of Science, PubMed) combining:

(TS="this compound" OR "3-Hydroxyoctadecane") AND (TS=toxicokinetics OR TS=metabolism OR TS=ecotoxicity)

Q. How to design ecotoxicology studies for this compound while addressing its low water solubility?

- Methodological Answer : Use carriers like Tween-80 (≤0.01% v/v) to enhance solubility without inducing toxicity. For aquatic toxicity tests (e.g., Daphnia magna), employ a static-renewal system with measured concentrations validated via GC-MS. Include controls for carrier effects and report both nominal and measured concentrations to comply with OECD guidelines. EPA’s hazard characterization framework (Appendix B) provides criteria for low-concern thresholds .

Q. What experimental controls are essential for in vitro metabolic studies of this compound?

- Methodological Answer : Include:

- Negative controls : Vehicle-only (e.g., DMSO) and heat-inactivated enzymes.

- Positive controls : Known substrates (e.g., lauric acid) to confirm enzyme activity.

- Blank matrices : Liver microsomes without NADPH to rule out non-enzymatic degradation.

Studies lacking these controls (e.g., HERO ID 4962971) were excluded in EPA reviews due to unreliable metabolic pathway data .

Data Contradiction Analysis

Q. How to interpret conflicting data on this compound’s environmental persistence?

- Methodological Answer : Assess study conditions (e.g., soil type, microbial activity) and analytical methods. For instance, biodegradation rates vary with organic carbon content (logKoc = 4.5–5.0). Studies using unlabeled this compound may underestimate mineralization due to analytical sensitivity limits. Use isotopic labeling (e.g., ¹⁴C) and compare results to EPA’s fate criteria (Table B.3) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.